molecular formula C21H40O4 B162026 (2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol CAS No. 135378-08-4

(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol

Cat. No. B162026
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-SQUSKLHYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis .


Molecular Structure Analysis

Analyzing the molecular structure involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

  • Biosynthesis of 1,2-Propanediol via Lactic Acid Isomers:

    • Niu, Kramer, Mueller, Liu, and Guo (2018) developed a novel artificial pathway for the biosynthesis of 1,2-propanediol (1,2-PDO) via lactic acid isomers, circumventing the cytotoxicity issue caused by methylglyoxal intermediate in the natural pathway. This method led to high optical purities of R-1,2-PDO and S-1,2-PDO isomers (Niu et al., 2018).
  • Metabolic Engineering for 1,2-Propanediol Production:

    • Altaras and Cameron (1999) reported the production of enantiomerically pure R-1,2-PD from glucose in Escherichia coli, demonstrating the potential of metabolic engineering in creating efficient biosynthesis routes for industrial chemicals (Altaras & Cameron, 1999).
  • Microbial Production and Industrial Applications:

    • Saxena, Anand, Saran, Isar, and Agarwal (2010) reviewed the microbial production of 1,2-propanediol and its industrial applications. They highlighted the biochemical pathways and production hosts (microorganisms) capable of delivering the final product with high yields for uses in polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).
  • Catalytic Oxidation of Alcohols:

    • Iwahama, Yoshino, Keitoku, Sakaguchi, and Ishii (2000) developed a highly efficient catalytic oxidation process of alcohols, including 2-octanol and 1,2-butanediol, with molecular oxygen. This process is significant for various industrial applications involving the conversion of alcohols to carbonyl compounds (Iwahama et al., 2000).
  • Enhanced Production of (R)-1,2-Propanediol:

    • Altaras and Cameron (2000) investigated methods to improve 1,2-PD production in E. coli, including the construction of a complete pathway from dihydroxyacetone phosphate and bioprocessing improvements. This research offers a foundation for further strain and process enhancement in the production of (R)-1,2-propanediol (Altaras & Cameron, 2000).

Safety And Hazards

This involves understanding the safety measures needed while handling the compound and the potential hazards it can pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-SQUSKLHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydroxypropyl (9Z)-octadec-9-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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